molecular formula C10H13NO2 B12585573 (R)-N-Formyl-1-(4-methoxyphenyl)ethanamine CAS No. 650608-21-2

(R)-N-Formyl-1-(4-methoxyphenyl)ethanamine

Cat. No.: B12585573
CAS No.: 650608-21-2
M. Wt: 179.22 g/mol
InChI Key: SVDMSYJWDKWWHG-MRVPVSSYSA-N
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Description

®-N-Formyl-1-(4-methoxyphenyl)ethanamine is a chiral amine compound with the molecular formula C10H13NO2 It is characterized by the presence of a formyl group attached to the nitrogen atom and a methoxyphenyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Formyl-1-(4-methoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with ®-1-(4-methoxyphenyl)ethanamine.

    Formylation: The formylation of the amine group is achieved using formic acid or formic anhydride under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-N-Formyl-1-(4-methoxyphenyl)ethanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-Formyl-1-(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the formyl group to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

®-N-Formyl-1-(4-methoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ®-N-Formyl-1-(4-methoxyphenyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxyphenyl group contributes to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Methoxyphenyl)ethanamine: Lacks the formyl group, making it less reactive in certain chemical reactions.

    (S)-N-Formyl-1-(4-methoxyphenyl)ethanamine: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    ®-N-Formyl-1-(4-hydroxyphenyl)ethanamine: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties and reactivity.

Uniqueness

®-N-Formyl-1-(4-methoxyphenyl)ethanamine is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties

Properties

CAS No.

650608-21-2

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(1R)-1-(4-methoxyphenyl)ethyl]formamide

InChI

InChI=1S/C10H13NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1

InChI Key

SVDMSYJWDKWWHG-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC=O

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC=O

Origin of Product

United States

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